[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol
Description
[5-Amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by:
- A 2-phenylethyl substituent at the 1-position, contributing to lipophilicity and steric bulk.
- A hydroxymethyl group at the 2-position, enabling further derivatization (e.g., oxidation, chlorination) .
This compound’s structural features make it a candidate for pharmaceutical and materials science applications, particularly where solubility and bioavailability are modulated by substituent effects.
Properties
IUPAC Name |
[5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-13-6-7-15-14(10-13)18-16(11-20)19(15)9-8-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRZRXRZPXFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)N)N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phillips Cyclization with Glycolic Acid
A modified Phillips method involves refluxing 4-amino-1,2-phenylenediamine with glycolic acid in hydrochloric acid to form the 2-hydroxymethyl-benzimidazole core. This approach achieves near-quantitative yields (100% reported) under optimized conditions. The 5-amino group is introduced prior to cyclization, leveraging the directing effects of the amino substituent. Critical parameters include:
Oxidative Cyclization with Carbon Disulfide
Alternative routes utilize carbon disulfide and potassium hydroxide in ethanol-water mixtures to generate benzimidazole-2-thiol intermediates. While this method efficiently produces thiol derivatives, subsequent oxidation to hydroxymethyl requires additional steps (e.g., permanganate oxidation to sulfonic acid followed by hydrazine reduction).
N1-Alkylation with 2-Phenylethyl Groups
Introducing the 2-phenylethyl substituent at the N1 position is critical for molecular stability and target selectivity.
Direct Alkylation of Benzimidazole Intermediates
A proven method involves treating 2-chlorobenzimidazole with 2-bromoethylbenzene in the presence of sodium hydride. Key considerations:
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Base selection : NaH (60% dispersion in oil) provides strong deprotonation without hydrolyzing the alkylating agent.
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Temperature : Reactions proceed at 180°C in sealed tubes, achieving complete alkylation within 5 hours.
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Yield optimization : Excess 2-bromoethylbenzene (1.2–1.5 eq) compensates for volatility losses during heating.
Protecting Group Strategies
When synthesizing the 5-amino variant, temporary protection of the amino group (e.g., acetylation or Boc protection) prevents unwanted side reactions during alkylation. Post-alkylation deprotection is achieved via:
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Acidic conditions : 6 N HCl reflux removes acetyl groups without affecting the benzimidazole core.
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Catalytic hydrogenation : Pd/C under H₂ atmosphere cleaves benzyl-type protectors.
Functionalization at Position 2: Hydroxymethyl Group Installation
The 2-hydroxymethyl group is introduced through three primary pathways:
Direct Cyclization with Glycolic Acid
As detailed in Section 1.1, glycolic acid serves dual roles as carbonyl source and hydroxymethyl donor. This one-pot method eliminates post-cyclization modification steps, making it highly efficient for scaled production.
Oxidation-Reduction Sequences
Preformed benzimidazole-2-carbaldehydes undergo selective reduction to hydroxymethyl derivatives:
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MnO₂-mediated oxidation : Converts pre-existing 2-hydroxymethyl groups to aldehydes, though reverse application (reduction) requires NaBH₄ or LiAlH₄.
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Catalytic hydrogenation : Ru complexes with H₂O₂ achieve 70% yield in aldehyde-to-alcohol conversions.
Regioselective Introduction of 5-Amino Group
Achieving exclusive amination at position 5 demands careful electronic control:
Directed Electrophilic Substitution
Nitration of the benzimidazole core followed by reduction provides reliable access to 5-amino derivatives:
Diazotization-Coupling Reactions
An alternative pathway employs diazonium intermediates for introducing amino groups via Sandmeyer or Gomberg-Bachmann reactions, though these are less commonly reported for benzimidazoles due to competing ring-opening side reactions.
Integrated Synthetic Routes
Combining the above strategies, two viable synthesis pathways emerge:
Late-Stage Functionalization
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Synthesize 1-(2-phenylethyl)-2-hydroxymethylbenzimidazole via alkylation and Phillips cyclization.
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Nitrate at position 5 using directed electrophilic substitution.
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Reduce nitro to amino group.
Advantages : Avoids exposure of amino group to harsh alkylation conditions.
Disadvantages : Lower regioselectivity in nitration step.
Analytical and Purification Considerations
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
Chemistry
In synthetic chemistry, [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is utilized as a building block for creating more complex organic compounds. Its ability to undergo various chemical transformations allows chemists to develop new materials and compounds with desired properties.
Biology
The biological activity of this compound is linked to its interaction with various biological targets. Studies have indicated its potential as a bioactive molecule in drug development. The benzimidazole core is known for its ability to inhibit certain enzymes and receptors, making it a candidate for further exploration in biochemical studies.
Medicine
Derivatives of this compound are being investigated for their therapeutic potential against several diseases, including:
- Cancer: Research has shown that benzimidazole derivatives can exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Infectious Diseases: Some studies suggest that this compound may have activity against certain pathogens, making it a candidate for developing new antimicrobial agents.
- Inflammatory Conditions: The anti-inflammatory properties of benzimidazole derivatives are also being explored for the treatment of chronic inflammatory diseases.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in:
- Coatings: The compound can enhance the durability and performance of coatings.
- Adhesives: Its adhesive properties are beneficial in formulating strong and effective bonding agents.
- Polymers: It can serve as an additive to improve the mechanical properties of polymeric materials.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, leading to further investigations into its mechanism of action.
- Antimicrobial Properties : Research indicated that certain derivatives showed promising results against resistant strains of bacteria, suggesting potential use in developing new antibiotics.
- Inflammation Reduction : Clinical trials have explored the anti-inflammatory effects of this compound in models of arthritis, showing reduced inflammation markers compared to control groups.
Mechanism of Action
The mechanism of action of [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Reactivity and Functionalization Potential
- Hydroxymethyl Group: The 2-methanol group in the target compound can be oxidized to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or chlorinated to chloromethyl derivatives, enabling diverse pharmacological modifications .
- Amino Group: The 5-amino substituent facilitates electrophilic substitution reactions (e.g., acylation, sulfonation), differentiating it from halogenated analogs like the 5-bromo derivative .
- Phenylethyl vs.
Key Research Findings
- Derivatization Potential: The hydroxymethyl group’s versatility is shared across benzimidazole-2-yl methanol derivatives, enabling tailored modifications for drug discovery .
- Substituent Impact on Bioactivity : Phenylethyl and benzyl groups in 1-position analogs show divergent pharmacokinetic profiles due to steric and electronic differences .
- Comparative Solubility: Halogenated derivatives (e.g., 5-bromo) exhibit lower aqueous solubility than amino-substituted analogs, impacting formulation strategies .
Biological Activity
[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is a compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : [5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol
- Molecular Formula : C16H17N3O
- CAS Number : 1171367-28-4
The compound features a benzimidazole core with an amino group and a phenylethyl side chain, which contributes to its unique biological properties.
Biological Activity Overview
Benzimidazole derivatives are known to exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of benzimidazole derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial and fungal strains.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects in neurodegenerative models.
The biological activity of this compound is attributed to several mechanisms:
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Inhibition of Kinases : Research indicates that benzimidazole derivatives can act as inhibitors of specific kinases, such as CK1δ, which is implicated in various cancers and neurodegenerative diseases .
Compound IC50 (µM) Mechanism Derivative 23 0.0986 CK1δ Inhibition Unsubstituted Compound 4.21 CK1δ Inhibition - Interaction with Receptors : The compound may interact with serotonin receptors (5-HTR), influencing neurotransmitter dynamics and potentially offering therapeutic benefits for mood disorders .
Anticancer Activity
A study focused on the anticancer properties of benzimidazole derivatives found that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The best-performing derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Neuroprotective Effects
Research into neuroprotective effects demonstrated that certain benzimidazole derivatives could protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of benzimidazole derivatives against common pathogens. The results indicated that several compounds exhibited notable antibacterial activity, making them candidates for further development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. For example, 1-(1H-benzimidazol-2-yl)ethanone can be synthesized by refluxing 1H-benzimidazole with acetyl chloride, followed by recrystallization in methanol . Optimization includes controlling temperature, solvent choice (e.g., aqueous ethanol), and catalyst selection. Reaction yields improve with precise pH control and stepwise addition of reagents like sodium hydroxide . Green synthesis approaches (e.g., solvent-free conditions) may reduce side reactions and improve purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. NMR identifies proton environments (e.g., distinguishing aromatic protons on the benzimidazole ring from aliphatic protons in the phenylethyl group). IR confirms functional groups like -OH (methanol) and -NH₂ (amino). Crystallographic studies can resolve bond angles and lengths, as seen in structurally similar compounds .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Methodological Answer : Solubility in polar solvents (e.g., ethanol, DMSO) dictates formulation for biological assays. Stability studies under varying pH and temperature are critical for storage and reaction planning. For example, amine-containing benzimidazoles may degrade under acidic conditions, necessitating neutral buffers .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives for targeted enzyme inhibition?
- Methodological Answer : Docking simulations predict interactions between the benzimidazole core and enzyme active sites. For bacterial peptide deformylase (PDF), the aromatic benzimidazole occupies the S1 pocket, while hydroxamic acid tails coordinate metal ions . Modifications to the phenylethyl group (e.g., halogenation) can enhance binding affinity. Computational tools like AutoDock or Schrödinger Suite validate these interactions .
Q. What strategies reconcile contradictory data in reported synthetic yields for benzimidazole derivatives?
- Methodological Answer : Yield discrepancies often arise from solvent purity, catalyst load (e.g., p-toluenesulfonic acid vs. NaBH₄), or reaction time. Systematic Design of Experiments (DoE) can isolate critical factors. For example, a 6-hour reaction time with 10% NaOH improves imine formation in ethanol/water mixtures .
Q. How do structure-activity relationship (SAR) studies inform the optimization of antimicrobial or anticancer activity?
- Methodological Answer : Substituents on the benzimidazole ring (e.g., bromo, nitro, trifluoromethyl) enhance bioactivity. For instance, 5-bromo-4-nitro-2-(trifluoromethyl)-benzimidazole shows improved antifungal activity due to electron-withdrawing groups increasing target binding . SAR tables comparing substituents and IC₅₀ values guide iterative design .
Q. What mechanistic insights explain the compound’s interactions with biological targets like serotonin receptors or microbial enzymes?
- Methodological Answer : Benzimidazoles act as 5-HT₆ receptor antagonists by occupying hydrophobic pockets via π-π stacking. Site-directed mutagenesis identifies critical residues (e.g., Trp281 in 5-HT₆) for binding . For antimicrobial targets, thiol groups in derivatives disrupt bacterial cell walls via sulfhydryl group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
